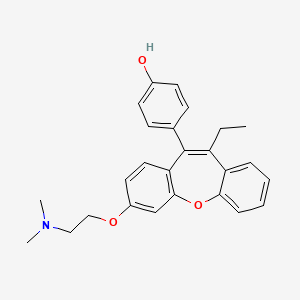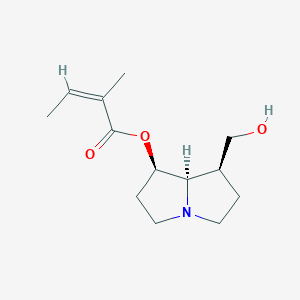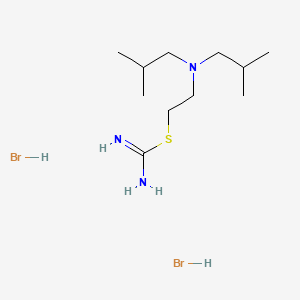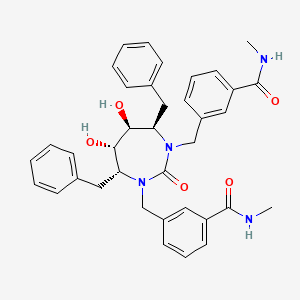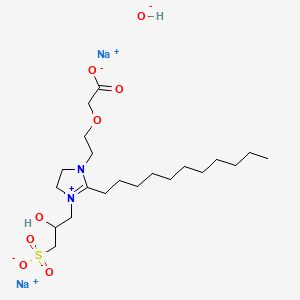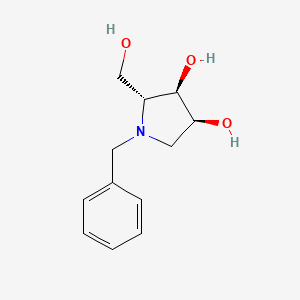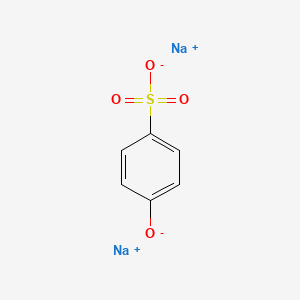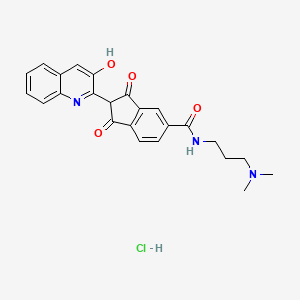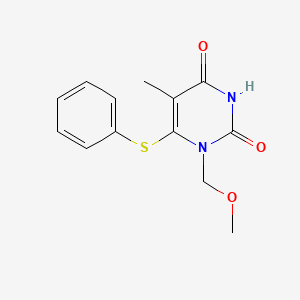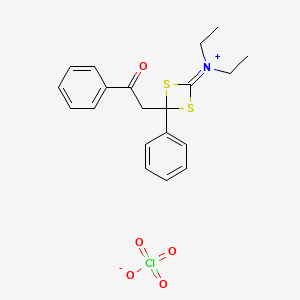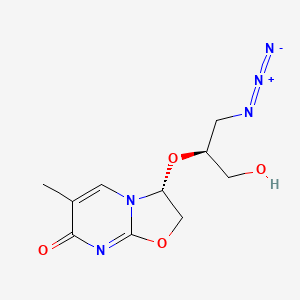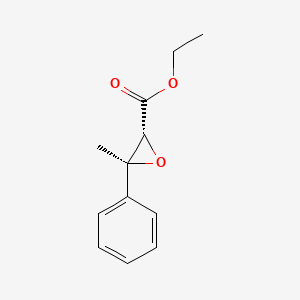
Ethyl methylphenylglycidate, (E)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Ethyl methylphenylglycidate is typically synthesized through the Darzens condensation . This reaction involves the condensation of acetophenone with the ethyl ester of monochloroacetic acid in the presence of a base . The reaction conditions usually require a strong base such as sodium ethoxide or potassium tert-butoxide to facilitate the formation of the epoxide ring . Industrial production methods follow similar synthetic routes but are optimized for large-scale production .
Analyse Chemischer Reaktionen
Ethyl methylphenylglycidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols . The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Ethyl methylphenylglycidate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which ethyl methylphenylglycidate exerts its effects is primarily related to its interaction with olfactory receptors . The compound binds to specific receptors in the olfactory epithelium, triggering a signal transduction pathway that results in the perception of a strawberry-like aroma . The molecular targets involved are olfactory receptor proteins, and the pathways include the activation of G-protein coupled receptors and subsequent intracellular signaling cascades .
Vergleich Mit ähnlichen Verbindungen
Ethyl methylphenylglycidate is unique due to its combination of ester and epoxide functional groups, which contribute to its distinctive aroma and reactivity . Similar compounds include:
Ethyl vanillin: Another flavoring agent with a vanilla-like aroma.
Methyl anthranilate: Known for its grape-like aroma.
Ethyl butyrate: Commonly used for its fruity aroma, reminiscent of pineapple.
These compounds share similar applications in the flavor and fragrance industry but differ in their specific sensory properties and chemical structures .
Eigenschaften
CAS-Nummer |
19464-92-7 |
|---|---|
Molekularformel |
C12H14O3 |
Molekulargewicht |
206.24 g/mol |
IUPAC-Name |
ethyl (2R,3S)-3-methyl-3-phenyloxirane-2-carboxylate |
InChI |
InChI=1S/C12H14O3/c1-3-14-11(13)10-12(2,15-10)9-7-5-4-6-8-9/h4-8,10H,3H2,1-2H3/t10-,12-/m0/s1 |
InChI-Schlüssel |
LQKRYVGRPXFFAV-JQWIXIFHSA-N |
Isomerische SMILES |
CCOC(=O)[C@H]1[C@](O1)(C)C2=CC=CC=C2 |
Kanonische SMILES |
CCOC(=O)C1C(O1)(C)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


